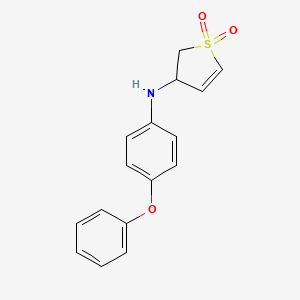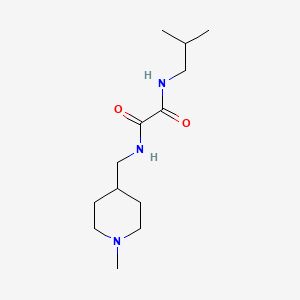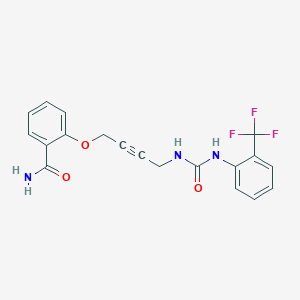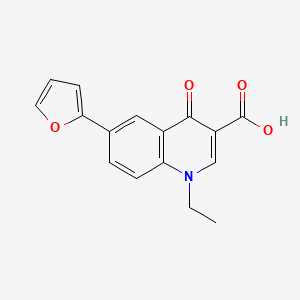![molecular formula C11H11F3O3S B2545714 2-Methyl-2-{4-[(trifluoromethyl)thio]phenoxy}propanoic acid CAS No. 26002-55-1](/img/structure/B2545714.png)
2-Methyl-2-{4-[(trifluoromethyl)thio]phenoxy}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-{4-[(trifluoromethyl)thio]phenoxy}propanoic acid is a useful research compound. Its molecular formula is C11H11F3O3S and its molecular weight is 280.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Phloretic Acid and Polybenzoxazine
- Phloretic acid, a phenolic compound, enhances the reactivity of molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol for imparting specific benzoxazine properties to molecules. This method, involving solvent-free Fischer esterification and polymerization, yields materials suitable for a wide range of applications, demonstrating the potential for renewable compounds in material science (Acerina Trejo-Machin et al., 2017).
Phenolic Compounds from Eucommia ulmoides and Anti-inflammatory Activities
- New phenolic compounds isolated from Eucommia ulmoides leaves showed modest inhibitory activities against LPS-induced NO production in macrophage cells, enriching the chemical knowledge of E. ulmoides leaves and suggesting potential anti-inflammatory effects (Xiaolei Ren et al., 2021).
Carboxylic Acids and Muscle Chloride Channel Conductance
- A study on carboxylic acids, including chlorophenoxyacetic and chlorophenoxybutanoic acids, investigated their ability to block chloride membrane conductance in rat striated muscle. The introduction of an aryloxy moiety in the side-chain affects biological activity, highlighting the impact of chemical modifications on biological interactions (G. Carbonara et al., 2001).
Difluoromethyl Bioisostere
- The difluoromethyl group is explored as a bioisostere for hydroxyl, thiol, or amine groups, with research into its properties contributing to the rational design of drugs. This work provides insights into the use of difluoromethyl-containing compounds in drug development (Y. Zafrani et al., 2017).
Synthesis and Molecular Docking Studies
- A protocol for synthesizing 2-methyl-2-((2-methyl-2-phenoxypropanoyl)oxy)propanoic acid derivatives was developed, with the compounds showing effectiveness against various microbial pathogens. This research underscores the potential of chemical synthesis in addressing microbial resistance (K. N. Nirmalan et al., 2016).
Phenoxy Herbicides and Environmental Analysis
- An innovative method for determining phenoxy herbicides in water samples highlights the importance of chemical analysis techniques in environmental monitoring and safety. This work contributes to the detection and management of herbicide pollution (A. Nuhu et al., 2012).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 2-Methyl-2-{4-[(trifluoromethyl)thio]phenoxy}propanoic acid is the peroxisome proliferator-activated receptor (PPAR) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes .
Mode of Action
This compound: acts as an agonist for PPAR . This means it binds to the receptor and activates it, leading to an increase in the transcription of specific genes .
Biochemical Pathways
Upon activation by This compound , PPARs regulate the expression of genes involved in lipid metabolism, inflammation, and other processes . The downstream effects include the regulation of central inflammation and potential control of brain inflammation processes .
Result of Action
The molecular and cellular effects of This compound ’s action include the regulation of gene expression related to lipid metabolism and inflammation . This can lead to changes in cellular function and potentially influence disease processes .
Biochemische Analyse
Biochemical Properties
It is known to act like a peroxisome proliferator-activated receptor agonist . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the regulation of central inflammation .
Cellular Effects
It is suggested that it may influence cell function by controlling brain inflammation processes
Molecular Mechanism
It is hypothesized that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
2-methyl-2-[4-(trifluoromethylsulfanyl)phenoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3S/c1-10(2,9(15)16)17-7-3-5-8(6-4-7)18-11(12,13)14/h3-6H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJWUXJFNXBMDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-chloro-2-methylphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2545633.png)
![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-fluorobenzoate](/img/structure/B2545635.png)
![4-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)butanamide](/img/structure/B2545637.png)


![3,4-dimethoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2545641.png)
![N,N-dimethyl-N'-[7-(4-phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2545642.png)
![1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B2545643.png)


![Ethyl 4-(2,4-dimethoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2545646.png)
![3-(3-chloro-4-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2545648.png)

![3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2545651.png)
